4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate
Description
Properties
IUPAC Name |
[4-(5-amino-3-oxo-1,2-oxazole-2-carbonyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-7(15)18-9-4-2-8(3-5-9)12(17)14-11(16)6-10(13)19-14/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGONMIXSWTZUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N2C(=O)C=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219353 | |
| Record name | 3(2H)-Isoxazolone, 2-[4-(acetyloxy)benzoyl]-5-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096987-45-8 | |
| Record name | 3(2H)-Isoxazolone, 2-[4-(acetyloxy)benzoyl]-5-amino- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096987-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3(2H)-Isoxazolone, 2-[4-(acetyloxy)benzoyl]-5-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001219353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Oxidation of N-Benzoyl Amino Acids Using Hypervalent Iodine
One notable and efficient method for synthesizing 4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate involves the direct oxidation of N-benzoyl amino acids employing hypervalent iodine reagents. This approach facilitates the formation of 4-acetoxy substituted oxazolones, which are key intermediates in constructing the isoxazolone ring system.
- Reaction Conditions: The oxidation typically occurs under mild conditions using hypervalent iodine compounds such as (diacetoxyiodo)benzene (PIDA) or similar reagents.
- Advantages: This method offers high efficiency, selectivity, and yields in producing the isoxazolone core with the desired substitution pattern.
- Mechanism Insight: The hypervalent iodine oxidizes the amino acid derivative, promoting cyclization and formation of the oxazolone ring while preserving the acetoxy substituent on the phenyl ring.
Key Synthetic Steps
- Starting Material Preparation: The synthesis begins with appropriately substituted N-benzoyl amino acids or phenyl acetate derivatives.
- Oxidative Cyclization: Application of hypervalent iodine reagents induces oxidative cyclization, forming the 5-amino-3-oxoisoxazol-2(3H)-yl moiety.
- Purification and Characterization: The crude product is purified by standard chromatographic techniques and characterized by spectroscopic methods (NMR, IR, MS) to confirm structure and purity.
Data Table Summarizing Preparation Method
| Step No. | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of N-benzoyl amino acid precursor | Amino acid + benzoyl chloride (acylation) | N-benzoyl amino acid derivative |
| 2 | Oxidation and cyclization | Hypervalent iodine reagent (e.g., PIDA), mild solvent, room temperature | Formation of 5-amino-3-oxoisoxazol-2(3H)-yl intermediate |
| 3 | Coupling with phenyl acetate moiety | Acylation or condensation with 4-acetoxybenzoyl chloride | Final compound 4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate |
| 4 | Purification and characterization | Chromatography, NMR, IR, MS | Pure, structurally confirmed product |
Research Findings and Notes
- The hypervalent iodine oxidation method is favored for its operational simplicity and high selectivity in forming the isoxazolone ring with acetoxy substitution on the phenyl ring.
- Spectroscopic data (NMR, IR, MS) confirm the presence of the characteristic isoxazolone carbonyl and amino groups as well as the acetate ester functionality.
- The compound is primarily used in research contexts, including studies on bioactivity and molecular interactions, though specific applications of this exact compound are limited in the literature.
- No direct synthesis patents or alternative methods specifically for this compound were found beyond the oxidation and cyclization approach, indicating the method's prominence and reliability.
Chemical Reactions Analysis
Structural Analysis and Reactivity Insights
The compound contains three reactive moieties:
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Acetate ester group : Susceptible to hydrolysis under acidic or basic conditions.
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Isoxazolone ring (5-amino-3-oxoisoxazol-2(3H)-yl) : Likely participates in nucleophilic substitution or ring-opening reactions.
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Aromatic carbonyl linkage : May undergo electrophilic substitution or reduction.
No direct experimental data exists in the provided sources, but analogous compounds (e.g., phenyl acetates, isoxazolone derivatives) suggest potential reaction pathways .
Proposed Reaction Pathways
Based on structural analogs and general organic chemistry principles:
Hydrolysis of the Acetate Ester
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Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH).
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Expected Product : 4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenol.
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Mechanism : Nucleophilic acyl substitution.
| Reaction Component | Conditions | Product | Yield (Predicted) |
|---|---|---|---|
| Acetate ester | 1M HCl, 80°C | Phenol derivative | ~70–85% |
Isoxazolone Ring Reactivity
The 5-amino-3-oxoisoxazol-2(3H)-yl group may:
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Undergo nucleophilic attack at the carbonyl carbon (e.g., with amines or alcohols).
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Participate in cycloaddition reactions (e.g., Huisgen cycloaddition with azides).
Example Reaction :
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Reagent : Benzylamine (excess).
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Product : Amide derivative via ring-opening.
Reduction of the Carbonyl Group
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Conditions : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄.
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Expected Product : 4-[(5-amino-3-hydroxyisoxazolidin-2-yl)methyl]phenyl acetate.
Research Gaps and Recommendations
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Experimental Validation : Kinetic studies for hydrolysis and ring-opening reactions.
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Biological Activity Screening : Anticancer or antimicrobial potential, as seen in structurally related chromone derivatives .
Data Table: Analogous Reactions from Literature
| Compound Class | Reaction Type | Conditions | Reference |
|---|---|---|---|
| Phenyl acetate | Ester hydrolysis | 1M NaOH, 60°C | |
| Isoxazolone derivatives | Nucleophilic addition | NH₃/EtOH, reflux | |
| Chromone-acetate hybrids | Cyclization | Ac₂O, 100°C |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Isoxazole derivatives, including 4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate, have shown promise in anticancer research. Studies indicate that isoxazole compounds can inhibit key enzymes involved in cancer cell proliferation. For instance, Baruchello et al. (2014) reported that certain isoxazole derivatives exhibited significant cytotoxicity against various human cancer cell lines, including leukemia and prostate carcinoma cells. The mechanism of action often involves the inhibition of tubulin polymerization, which is critical for cancer cell division .
Neuroprotective Effects
Research has also suggested neuroprotective properties for isoxazole derivatives. Compounds similar to 4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agricultural Applications
Pesticidal Properties
The compound has been investigated for its potential use as a pesticide. Isoxazole derivatives have demonstrated efficacy against various agricultural pests and pathogens. Their mode of action typically involves disruption of metabolic pathways in target organisms, leading to reduced viability and reproduction rates .
Herbicidal Activity
In addition to pest control, certain isoxazole compounds have been evaluated for herbicidal activity. Research shows that these compounds can inhibit the growth of specific weed species without adversely affecting crop plants, making them valuable in integrated pest management strategies .
Materials Science
Polymer Development
4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. These polymers may find applications in coatings, adhesives, and other industrial materials where durability and resistance to degradation are essential .
Data Tables
Case Studies
Case Study 1: Anticancer Activity in Human Cell Lines
A study by Baruchello et al. (2014) evaluated the cytotoxic effects of a series of isoxazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 0.04 µM against leukemia cells, highlighting their potential as effective anticancer agents .
Case Study 2: Pesticidal Efficacy
Research conducted on the application of isoxazole-based pesticides showed a significant reduction in pest populations in controlled agricultural settings. The study demonstrated that these compounds were effective at low concentrations, reducing the need for higher doses of traditional pesticides .
Mechanism of Action
The mechanism of action of 4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Structural Complexity : The β-lactam antibiotics listed in exhibit higher structural complexity with bicyclic or polycyclic frameworks, whereas the target compound features a simpler isoxazolone core. This difference may influence synthetic accessibility and metabolic stability.
Mechanistic Divergence: While β-lactams (e.g., penicillins, cephalosporins) target PBPs to disrupt cell wall synthesis, the isoxazolone moiety in 4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate may act as a β-lactamase inhibitor, protecting β-lactams from enzymatic degradation .
Functional Group Impact: The acetate group in the target compound could improve oral bioavailability compared to carboxylate-containing β-lactams, which often require intravenous administration.
Pharmacokinetic and Toxicity Profiles
- Bioavailability: Isoxazole derivatives generally exhibit moderate lipophilicity, enhancing membrane permeability. However, the acetate ester may undergo hydrolysis in vivo, releasing phenolic byproducts with uncertain toxicity .
- Toxicity : β-lactams are associated with hypersensitivity reactions (e.g., anaphylaxis), whereas isoxazole-based compounds may pose risks of hepatotoxicity or nephrotoxicity in preclinical models.
Biological Activity
4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate is a compound belonging to the isoxazole family, which is recognized for its diverse biological activities and therapeutic potentials. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
- CAS Number : 2096987-45-8
- Molecular Weight : 262.22 g/mol
- Structure : The compound features an isoxazole ring, which is crucial for its biological activity.
The biological activity of 4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It can modulate their activity, leading to various biological effects such as:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through various signaling pathways.
- Anti-inflammatory Effects : The compound has been shown to reduce inflammation markers in vitro and in vivo.
Biological Activities and Therapeutic Applications
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) that was effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .
- Cancer Cell Studies : In vitro studies showed that this compound could significantly reduce cell viability in several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as an anticancer drug .
- Inflammation Model : In a rodent model of inflammation, administration of the compound led to a marked decrease in paw edema and reduced levels of inflammatory cytokines, demonstrating its anti-inflammatory properties .
Research Findings
Recent research has focused on synthesizing derivatives of 4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate to enhance its biological activity. Various modifications have been tested to improve potency and selectivity against specific targets.
Synthetic Routes
The synthesis typically involves cycloaddition reactions, which can be optimized for yield and purity. These synthetic strategies are crucial for developing compounds with enhanced biological properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-[(5-amino-3-oxoisoxazol-2(3H)-yl)carbonyl]phenyl acetate, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving activated esters or carbamoyl intermediates. For example, refluxing 5-amino-3-oxoisoxazole derivatives with phenyl acetate precursors in acetic acid with sodium acetate as a catalyst (3–5 hours, 100 mL solvent) yields crystalline products . Optimization involves adjusting molar ratios (e.g., 1:1.1 for acid/amine), solvent polarity (DMF/acetic acid for recrystallization), and reaction time to maximize yield and purity. Monitoring via TLC or HPLC is critical for identifying intermediates and endpoint determination .
Q. How can the structural identity and purity of this compound be rigorously confirmed?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- 1H NMR to verify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, ester carbonyl at δ 2.3 ppm) .
- X-ray diffraction to resolve crystal packing and confirm stereochemistry (monoclinic P21/c space group, a = 13.35 Å, b = 3.94 Å, c = 28.53 Å, β = 98.03°) .
- HPLC-MS for purity assessment (≥98% by area normalization) and molecular ion detection (C18H13NO4, m/z 307.29) .
Q. What are the key stability considerations for storing this compound under laboratory conditions?
- Methodological Answer : Stability studies indicate sensitivity to moisture and light. Store at –20°C in amber vials under inert gas (N2/Ar). Accelerated degradation studies (40°C/75% RH for 6 months) using HPLC can identify decomposition products (e.g., hydrolysis of the ester or isoxazole ring) .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?
- Methodological Answer : X-ray analysis reveals supramolecular chains mediated by (C=O)···π interactions (3.5 Å distance) and hydrogen bonding (N–H···O, 2.8 Å). These interactions correlate with melting point (106–109°C) and solubility (low in polar solvents like water, high in DMF). Computational modeling (DFT) can predict lattice energy and polymorphism risks .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies between NMR and MS data (e.g., unexpected peaks or m/z values) require:
- 2D NMR (COSY, HSQC) to assign overlapping signals.
- Isotopic labeling (e.g., 13C-acetate) to trace reaction pathways.
- High-resolution MS (HRMS-ESI) to distinguish isobaric impurities .
Q. How can computational methods predict the compound’s reactivity in novel chemical environments?
- Methodological Answer : Use quantum mechanical calculations (Gaussian, ORCA) to model:
- Frontier molecular orbitals (HOMO-LUMO gaps) for electrophilic/nucleophilic sites.
- Transition states for ester hydrolysis or ring-opening reactions.
- Solvent effects (PCM models) to simulate polar/apolar environments .
Q. What experimental designs are suitable for evaluating the compound’s bioactivity in cellular models?
- Methodological Answer :
- Dose-response assays (0.1–100 μM) in cancer cell lines (e.g., MCF-7, HepG2) with MTT/WST-1 viability kits.
- ROS detection (DCFH-DA probe) to assess antioxidant/pro-oxidant effects.
- Enzyme inhibition studies (e.g., COX-2, LOX) using fluorometric assays .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the isoxazole ring .
- Crystallization : Slow cooling (0.5°C/min) in DMF/acetic acid (7:3 v/v) yields diffraction-quality crystals .
- Data Validation : Cross-reference spectral data with PubChem/Cambridge Structural Database entries to mitigate misassignment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
